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2-Ethylpyrrolidin-3-ol

Cat. No.: B13247389
M. Wt: 115.17 g/mol
InChI Key: IPDNGVSSCFCHRJ-UHFFFAOYSA-N
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Description

Pyrrolidine (B122466) Ring System as a Fundamental Heterocyclic Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle also known as tetrahydropyrrole, stands as a cornerstone in the field of medicinal chemistry and organic synthesis. tandfonline.comfrontiersin.org This saturated heterocyclic system is not merely a structural component but an influential scaffold found in a vast array of biologically active molecules, natural products, and alkaloids. tandfonline.comfrontiersin.org Unlike its aromatic counterpart, pyrrole, the sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space. This non-planar structure, which undergoes a phenomenon known as "pseudorotation," provides a level of conformational flexibility that is crucial for interacting with biological targets. nih.govnih.govresearchgate.net

The significance of the pyrrolidine scaffold is underscored by its prevalence in numerous natural products, particularly alkaloids isolated from plants and microorganisms, which exhibit a wide range of biological activities. nih.gov Its structural versatility and ability to influence physicochemical properties have made it a favored motif in drug discovery. tandfonline.com The carbon atoms within the pyrrolidine ring can be stereogenic centers, meaning the spatial orientation of substituents can lead to different stereoisomers with distinct biological profiles due to varied binding interactions with proteins. nih.govnih.govresearchgate.net This stereochemical richness further enhances the importance of the pyrrolidine ring as a fundamental scaffold in the design of novel therapeutic agents. nih.govnih.govresearchgate.net

Academic Relevance of Functionalized Pyrrolidines in Advanced Organic Synthesis

The development of synthetic methods to construct and functionalize the pyrrolidine ring has been a long-standing focus of organic chemistry. nih.gov The academic interest in functionalized pyrrolidines stems from their widespread presence in biologically active compounds and their utility as versatile building blocks in the synthesis of more complex molecules. frontiersin.orgnih.gov Modern synthetic strategies are continually being developed to create substituted pyrrolidines with high efficiency and stereoselectivity. nih.gov

Several powerful synthetic methodologies have emerged, including:

Palladium-catalyzed carboamination: This method allows for the construction of substituted pyrrolidines from γ-aminoalkenes and aryl bromides or triflates, forming a C-N and a C-C bond in a single step with high stereoselectivity. nih.gov

Borrowing Hydrogen (BH) methodology: This atom-efficient process utilizes iridium or ruthenium catalysts to synthesize pyrrolidines from primary amines and diols. acs.org

Metal-catalyzed functionalization of unsaturated hydrocarbons: The rapid development of organometallic chemistry has provided highly efficient and diverse routes to pyrrolidines. sioc-journal.cn

[3+2] Annulations: Palladium-catalyzed annulations of 1,3-bis-electrophilic motifs offer a straightforward approach to functionalized pyrrolidines. rsc.org

These advanced synthetic methods highlight the ongoing academic pursuit of novel and efficient ways to access this important class of heterocyclic compounds. The ability to introduce a wide variety of functional groups onto the pyrrolidine scaffold with precise control over stereochemistry is crucial for the synthesis of complex natural products and new pharmaceutical agents. acs.orgnih.govrsc.org

Overview of 2-Ethylpyrrolidin-3-ol as a Key Building Block in Complex Molecule Construction

Within the diverse family of functionalized pyrrolidines, this compound emerges as a significant chiral building block for the synthesis of more complex molecules. nih.govambeed.comambeed.com Its structure, featuring both a secondary amine and a secondary alcohol on a substituted pyrrolidine ring, provides multiple points for further chemical modification. The presence of two stereocenters at the C2 and C3 positions means that this compound can exist as four possible stereoisomers, each a unique chiral synthon for asymmetric synthesis.

The utility of this compound and its derivatives is evident in their application as intermediates in the total synthesis of natural products and in the construction of pharmacologically relevant molecules. organicchemistrydata.orgresearchgate.netscripps.edu The specific stereochemistry of the ethyl and hydroxyl groups plays a critical role in directing the outcome of subsequent reactions and in the final conformation of the target molecule. The synthesis of specific stereoisomers of this compound, such as (2S,3R)-2-ethylpyrrolidin-3-ol and (2S,3S)-2-ethylpyrrolidin-3-ol, is a key focus in synthetic chemistry, enabling access to enantiomerically pure complex targets. enaminestore.com

Below is a data table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name This compound
CAS Number 1369372-61-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B13247389 2-Ethylpyrrolidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-5-6(8)3-4-7-5/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDNGVSSCFCHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control in the Synthesis of 2 Ethylpyrrolidin 3 Ol and Analogues

Asymmetric Synthesis Strategies

Asymmetric synthesis encompasses methods that produce stereoisomeric products in unequal amounts. For a molecule like 2-Ethylpyrrolidin-3-ol, this involves establishing the desired configuration at both the C2 and C3 stereocenters. Several major strategies are employed to achieve this control.

Chiral Pool Approach Utilizing Readily Available Natural Precursors

The chiral pool synthesis strategy utilizes naturally occurring, enantiomerically pure compounds as starting materials. nih.gov These precursors, which include amino acids, carbohydrates, and terpenes, possess inherent chirality that can be transferred to the target molecule through a series of chemical transformations. nih.govtcichemicals.com

For the synthesis of substituted pyrrolidines, L-proline and its derivatives, such as trans-4-hydroxy-L-proline, are common starting points. For instance, the synthesis of various pyrrolidine-containing drugs often begins with commercially available Boc-protected trans-4-hydroxy-L-proline. mdpi.com Similarly, pyroglutamic acid, derived from glutamic acid, is another valuable precursor for accessing 2,5-disubstituted pyrrolidines. nih.gov The synthesis can involve transforming the existing stereocenters of the starting material or using them to direct the formation of new ones. While these precursors are highly effective for creating specific substitution patterns, a multi-step sequence would be required to modify them into the 2-ethyl-3-hydroxy structure of the target compound.

Natural PrecursorTypical Application in Pyrrolidine (B122466) Synthesis
L-Proline / HydroxyprolineStarting material for various pyrrolidine-based pharmaceuticals. mdpi.com
Pyroglutamic AcidPrecursor for synthesizing C2-symmetrical 2,5-disubstituted pyrrolidines. nih.gov
D- or L-AlanineUsed to construct each enantiomer of trans-2,5-dimethylpyrrolidines. nih.gov
Terpenes (e.g., (+)-citronellal)Serves as a versatile building block in natural product synthesis. nih.gov

Chiral Auxiliary-Mediated Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter(s), the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

A prominent example applicable to the synthesis of this compound is the use of Evans oxazolidinone auxiliaries. tcichemicals.com These auxiliaries are widely employed in stereoselective aldol (B89426) reactions, which are powerful for creating two adjacent stereocenters simultaneously, corresponding to the C2 and C3 positions of the target molecule. wikipedia.org The reaction involves the formation of a boron enolate from an N-acyl oxazolidinone, which then reacts with an aldehyde. The bulky substituent on the auxiliary blocks one face of the enolate, directing the aldehyde to attack from the opposite face, thereby controlling the absolute stereochemistry of the newly formed stereocenters. wikipedia.org

For example, an N-butyryl oxazolidinone could react with a protected hydroxyacetaldehyde in an aldol reaction. The choice of the specific Evans auxiliary (derived from (S)-valine or (R)-phenylglycinol, for instance) and reaction conditions dictates the formation of specific syn or anti diastereomers, which after removal of the auxiliary and cyclization, would yield a specific stereoisomer of this compound.

Chiral Reagent-Controlled Diastereoselective and Enantioselective Transformations

In this approach, a chiral reagent is used to convert a prochiral substrate into a chiral product. The reagent itself is chiral and does not become part of the final product molecule. A well-known example is the asymmetric reduction of ketones.

In a strategy relevant to pyrrolidine synthesis, a diketone can be reduced asymmetrically to a diol using a chiral borane (B79455) reagent like (–)-diisopinocampheylchloroborane (Ipc₂BCl). nih.gov This reaction sets the stereochemistry of the resulting hydroxyl groups with high selectivity. The diol can then be converted into a pyrrolidine ring through subsequent chemical steps, with the stereochemistry established during the reduction being preserved in the final product. This method allows for the creation of specific diol stereoisomers that are precursors to the desired 2,3-disubstituted pyrrolidine.

Asymmetric Catalysis for Stereocenter Generation

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. Various catalytic methods can be applied to synthesize chiral pyrrolidines.

One powerful method is the catalytic asymmetric [3+2] cycloaddition, where a metal catalyst complexed with a chiral ligand promotes the reaction between a three-atom component (like an azomethine ylide) and a two-atom component (an alkene) to form the five-membered pyrrolidine ring. whiterose.ac.uknih.gov For example, a chiral N,N′-dioxide–nickel(II) complex has been used to catalyze the reaction between vinyl azides and alkenyloxindoles, affording spiro-pyrrolidine derivatives with excellent diastereo- and enantioselectivities (up to 98% ee, >19:1 dr). nih.gov Similarly, copper(I) complexes are frequently employed in asymmetric 1,3-dipolar cycloadditions to form functionalized pyrrolidines. whiterose.ac.uk Another approach involves the intramolecular cyclization of an acyclic precursor, such as the chiral phosphoric acid (CPA) catalyzed aza-Michael reaction, to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk

Catalytic MethodCatalyst/Ligand ExampleApplicationTypical Selectivity
Asymmetric [3+2] CycloadditionChiral N,N′-dioxide/Ni(II) complexSynthesis of 3,2′-pyrrolinyl spirooxindolesUp to 98% yield, >19:1 dr, 98% ee nih.gov
Asymmetric 1,3-Dipolar CycloadditionCopper(I) / Phosphoramidite ligandConstruction of functionalized pyrrolidinesHigh enantioselectivity whiterose.ac.uk
Intramolecular aza-Michael ReactionChiral Phosphoric Acid (CPA)Cyclization of unsaturated aminesUp to 90% ee whiterose.ac.uk
Asymmetric Aminoboration[CuOTf]₂·PhH / (S, S)-Ph-BPESynthesis of 2,3-disubstituted pyrrolidines78% yield, 96% ee nih.gov

Diastereoselective Synthesis of Pyrrolidine Stereoisomers

Diastereoselective synthesis focuses on controlling the relative stereochemistry of a molecule with multiple stereocenters. ethernet.edu.et For this compound, this means controlling whether the ethyl and hydroxyl groups are on the same side (cis or syn) or opposite sides (trans or anti) of the pyrrolidine ring.

Many of the asymmetric strategies described above inherently provide diastereocontrol. For instance:

Chiral Auxiliary Control: The Evans aldol reaction is highly diastereoselective. By choosing the appropriate reagents (e.g., dibutylboron triflate vs. titanium tetrachloride), one can selectively generate either the syn or anti aldol adduct, which translates directly to the cis or trans relative stereochemistry in the cyclized pyrrolidine product. wikipedia.org

Substrate Control: In cyclic systems, existing substituents can direct new substituents to a particular face of the molecule. For example, the epoxidation of a cyclic alkene containing a nearby hydroxyl group often occurs on the same face as the hydroxyl group, demonstrating substrate-directed diastereoselectivity. ethernet.edu.et

Reaction-Based Control: Certain reaction types, like the Castagnoli-Cushman reaction for synthesizing δ-lactams, can proceed with high diastereoselectivity under thermodynamic control, favoring the formation of the most stable trans isomer. mdpi.com Similarly, a diastereoselective pyrrolidine synthesis using a nitrone/cyclopropane cycloaddition has been developed to control the relative stereochemistry of the resulting heterocycle. nih.gov

Control of Relative and Absolute Stereochemistry via Substrate and Catalyst Control

Achieving full stereochemical control means determining both the relative arrangement of substituents (diastereoselectivity) and the absolute three-dimensional configuration of each stereocenter (enantioselectivity). ethernet.edu.etreddit.com This is accomplished by combining the principles of diastereocontrol with a source of absolute chirality, which can come from either the substrate or the catalyst/reagent.

Substrate Control: When starting from an enantiopure material from the chiral pool (e.g., L-hydroxyproline), the absolute stereochemistry of the starting material directly influences the absolute stereochemistry of the product. nih.gov The inherent chirality of the substrate guides the formation of new stereocenters in a predictable manner.

Catalyst Control: In asymmetric catalysis, the chiral catalyst creates a chiral environment that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other. nih.gov The "handedness" of the catalyst (e.g., using an (R)- vs. (S)-ligand) determines the absolute configuration of the product. This allows for the synthesis of either enantiomer of the target molecule simply by choosing the appropriate catalyst enantiomer. A key advantage is that the stereochemical outcome is dictated by the catalyst, potentially overriding any directing effects from the substrate, which is known as catalyst-controlled stereoselection. This powerful concept enables the synthesis of all possible stereoisomers of a product from a single starting material. mdpi.com For example, in the asymmetric synthesis of 2-substituted pyrrolidines, the choice of a chiral ligand in a lithiation-substitution sequence determines the absolute configuration of the final product. lookchem.comresearchgate.net

Enantioselective and Diastereoselective Hydrosilylation Approaches for Substituted Pyrrolidines

The stereocontrolled synthesis of highly functionalized pyrrolidine rings is a significant focus in organic chemistry due to their prevalence in a vast array of natural products and pharmaceuticals. Among the various synthetic strategies, the catalytic hydrosilylation of unsaturated pyrrolidine precursors, such as enamines or enones, presents an efficient and atom-economical method for introducing new stereocenters. Specifically, the enantioselective and diastereoselective hydrosilylation of 2-substituted-pyrrolin-3-ones offers a direct route to valuable chiral building blocks like this compound and its analogues. This section explores the key aspects of stereochemical control in these transformations, focusing on catalyst and substrate-based strategies to achieve high levels of selectivity.

The primary challenge in the synthesis of this compound via hydrosilylation of a corresponding 2-ethyl-pyrrolin-3-one precursor lies in the simultaneous control of two new stereocenters at the C2 and C3 positions. This requires a catalytic system capable of differentiating between the two faces of the carbonyl group (enantioselectivity) while also influencing the orientation of the incoming hydride with respect to the existing substituent at the C2 position (diastereoselectivity).

Enantioselective control is typically achieved through the use of chiral metal complexes as catalysts. Transition metals such as rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have proven effective in the asymmetric hydrosilylation of ketones. The chiral environment created by the ligand framework forces the silane (B1218182) to add to the carbonyl group from a specific direction, leading to the preferential formation of one enantiomer of the resulting alcohol.

Diastereoselectivity, on the other hand, is influenced by both the catalyst and the substrate. The pre-existing stereocenter at the C2 position can direct the approach of the reducing agent. In the case of this compound synthesis, the ethyl group at C2 can sterically hinder one face of the molecule, favoring the delivery of the hydride from the less hindered side. This substrate-controlled diastereoselectivity can be further enhanced or even overridden by the choice of a suitable chiral catalyst, which can exert its own facial bias. The interplay between substrate and catalyst control is crucial in achieving high diastereomeric ratios (d.r.).

The general reaction scheme for the hydrosilylation of a 2-ethyl-N-protected-pyrrolin-3-one is depicted below. The choice of the nitrogen protecting group (PG) can also significantly impact the stereochemical outcome by influencing the conformation of the pyrrolidine ring and the electronic properties of the substrate.

Figure 1: General Scheme for Diastereoselective Hydrosilylation

Retrosynthetic Analysis and Planning for 2 Ethylpyrrolidin 3 Ol

Fundamental Principles of Retrosynthetic Disconnection and Strategic Bonds

Retrosynthetic analysis begins by identifying strategic bonds within the target molecule, 2-Ethylpyrrolidin-3-ol. A disconnection is the imaginary breaking of a bond to simplify the molecule, which must correspond to a known and reliable chemical reaction in the forward direction. wikipedia.orgamazonaws.comyoutube.com For this compound, key disconnections would be at the C-N and C-C bonds of the pyrrolidine (B122466) ring, as well as the C-O bond of the hydroxyl group and the C-C bond of the ethyl group.

Strategic bonds are chosen based on several principles:

Simplification: Each disconnection should lead to a significant simplification of the molecular structure. e3s-conferences.org

Known Reactions: The disconnection must correspond to a reliable bond-forming reaction. amazonaws.comyoutube.com

Chemoselectivity: The chosen disconnection should minimize potential side reactions in the forward synthesis. e3s-conferences.org

For this compound, a primary strategic disconnection would be the C2-C3 bond, corresponding to reactions like an aldol (B89426) condensation, or the C-N bond, which could be formed via reductive amination. youtube.comnih.gov

Table 1: Key Retrosynthetic Disconnections for this compound

DisconnectionBond TypeCorresponding Forward Reaction
C2-NC-NReductive amination, Amide reduction
C5-NC-NReductive amination, Amide reduction
C2-C3C-CAldol reaction, Michael addition
C3-OC-ONucleophilic substitution
C2-EthylC-CGrignard reaction, Alkylation

Identification of Key Synthons and Corresponding Synthetic Equivalents

A disconnection generates idealized fragments called synthons, which are not real molecules but rather represent the reactive character needed for the bond formation. wikipedia.orgamazonaws.com Each synthon has a corresponding synthetic equivalent, which is a real chemical reagent that can be used in the laboratory. libretexts.org

For the synthesis of this compound, several retrosynthetic pathways can be envisioned, leading to different synthons and their equivalents.

Pathway A: C2-N and C5-N Disconnection

This approach simplifies the pyrrolidine ring into a linear precursor.

Synthon 1 (d2): A dicarbonyl electrophile.

Synthetic Equivalent 1: 4-Oxohexanal.

Synthon 2 (a0): An amine nucleophile.

Synthetic Equivalent 2: Ammonia or a protected amine.

Pathway B: C2-C3 and C4-C5 Disconnection

This strategy involves building the ring from smaller fragments.

Synthon 3 (d1): An α-amino aldehyde electrophile.

Synthetic Equivalent 3: 2-Aminobutanal.

Synthon 4 (a1): An enolate nucleophile.

Synthetic Equivalent 4: Acetaldehyde or its enolate equivalent.

Table 2: Synthons and Synthetic Equivalents for this compound Synthesis

SynthonTypeSynthetic Equivalent
⁺CH(CH₂CH₃)CH₂CH₂CHODication4-Oxohexanal
⁻NH₂AnionAmmonia, Benzylamine
⁻CH₂(CHO)AnionAcetaldehyde enolate
⁺CH(NH₂)CH₂CH₃Cation2-Aminobutanal

Functional Group Interconversions in Retrosynthetic Pathways

Functional Group Interconversion (FGI) is a crucial step in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or to prepare for a subsequent reaction. youtube.comub.eduscitepress.org

In the synthesis of this compound, FGIs can be strategically employed. For instance, the hydroxyl group at C3 could be introduced by the reduction of a ketone. This suggests a retrosynthetic step where the target molecule is derived from 2-ethylpyrrolidin-3-one.

Example of FGI in the retrosynthesis of this compound:

Target Molecule: this compound

FGI: The C3-OH group is considered to come from the reduction of a ketone. This leads to the precursor: 2-Ethylpyrrolidin-3-one.

Disconnection: The precursor, a β-amino ketone, can be disconnected via a Mannich-type reaction, leading to simpler starting materials like butanal, formaldehyde, and an amine.

Common FGIs relevant to this synthesis include:

Oxidation: Alcohol to ketone. solubilityofthings.com

Reduction: Ketone to alcohol, Nitro to amine, Amide to amine. solubilityofthings.com

Protection/Deprotection: Protecting the amine or hydroxyl group to prevent unwanted reactions.

Computer-Aided Retrosynthesis Prediction and Machine Learning Integration

Modern retrosynthesis planning is increasingly supported by computer-aided synthesis planning (CASP) tools. clockss.org These programs utilize databases of known reactions and complex algorithms to propose retrosynthetic routes for a given target molecule. researchgate.net

Key approaches in computer-aided retrosynthesis include:

Template-based methods: These rely on a predefined set of reaction rules or templates to identify possible disconnections. illinois.edu

Template-free methods: These approaches, often using sequence-to-sequence models similar to those in natural language processing, learn the underlying patterns of chemical reactivity to propose transformations without explicit rules. illinois.eduarxiv.org

Graph-based models: Molecules are represented as graphs, and machine learning algorithms operate on these graphs to predict disconnections and synthetic routes. arxiv.orgresearchgate.net

These computational tools can analyze multiple potential routes for this compound, evaluating them based on factors like reaction yield, cost of starting materials, and step count.

Enzymatic Retrosynthesis Considerations for Pyrrolidine Scaffolds

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. illinois.edu In the context of retrosynthesis, this involves considering enzymatic transformations that could lead to the target molecule or its key intermediates.

For the pyrrolidine scaffold, several classes of enzymes are relevant:

Amine Dehydrogenases/Reductases: These enzymes can catalyze the reductive amination of ketones to form chiral amines, which are valuable precursors for pyrrolidines. nih.govacs.org

Transaminases: Can be used to introduce an amino group stereoselectively.

Cytochrome P450s: Engineered P450 enzymes have been shown to catalyze C-H amination to construct chiral pyrrolidines. escholarship.orgacs.orgcaltech.edu

Homospermidine Synthase: This enzyme is involved in the biosynthesis of pyrrolizidine alkaloids and catalyzes the formation of the pyrrolizidine ring system from putrescine. nih.govresearchgate.net While not directly applicable to this compound, it demonstrates nature's strategy for constructing similar heterocyclic structures.

An enzymatic retrosynthetic approach for this compound might involve the stereoselective reduction of a precursor ketone by a reductase enzyme to install the desired stereochemistry at the C3 hydroxyl group. Furthermore, engineered enzymes could potentially catalyze the cyclization of a linear amino aldehyde or amino ketone precursor. nih.govacs.org The development of novel biocatalysts through directed evolution is expanding the scope of enzymatic reactions applicable to the synthesis of complex molecules. escholarship.orgacs.orgcaltech.edu

Computational and Theoretical Investigations of 2 Ethylpyrrolidin 3 Ol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in predicting the electronic properties and chemical behavior of molecules. mdpi.comresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the movement of atoms and molecules over time, providing a detailed view of molecular behavior. nih.govmdpi.commdpi.com These simulations can predict how a molecule like 2-Ethylpyrrolidin-3-ol might interact with other molecules or its conformational changes. There are currently no published molecular dynamics simulation studies specifically for this compound.

Analysis of Intermolecular and Intramolecular Interactions

The study of intermolecular and intramolecular interactions is key to understanding the physical and chemical properties of substances in their condensed phases. mdpi.com

Noncovalent Interactions (e.g., Atoms in Molecules (AIM), Electron Localization Function (ELF), Localization Orbital Locator (LOL))

Computational chemistry provides powerful tools for analyzing the intricate network of noncovalent interactions (NCIs) that govern the structure, stability, and reactivity of molecules like this compound. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Localization Orbital Locator (LOL) offer deep insights into the electronic structure and bonding characteristics. wikipedia.orgresearchgate.netjussieu.fr

Atoms in Molecules (AIM): The QTAIM theory, developed by Richard Bader, partitions the electron density of a molecule to define atoms and the bonds connecting them. wikipedia.orgwikipedia.org This analysis is based on the topology of the electron density (ρ(r)), where critical points (points where the gradient of the electron density is zero) are located and characterized. uni-rostock.de For this compound, AIM analysis would identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points (e.g., density value, its Laplacian) would reveal the nature of the chemical bonds—whether they are covalent or involve weaker interactions like hydrogen bonds. The analysis can quantify the strength of intramolecular hydrogen bonds, for instance, between the hydroxyl group and the nitrogen atom, which significantly influences the molecule's preferred conformation.

Electron Localization Function (ELF): ELF is a measure of the probability of finding an electron in the neighborhood of a reference electron. wikipedia.org It provides a clear visualization of electron pair localization in a molecule, mapping out core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr In this compound, an ELF analysis would show regions of high ELF value (approaching 1) corresponding to the C-C, C-N, C-O, and C-H covalent bonds, as well as the lone pair on the nitrogen and oxygen atoms. jussieu.fr This mapping helps in understanding the molecule's reactivity, as regions of high electron localization are often associated with nucleophilic or electrophilic centers.

Localization Orbital Locator (LOL): Similar to ELF, the Localization Orbital Locator (LOL) is derived from the kinetic energy density and is also used to visualize regions of high electron localization. researchgate.netjussieu.fr LOL provides a different but complementary perspective on chemical bonding, highlighting areas where localized orbitals overlap. researchgate.net For this compound, LOL profiles would distinctly illustrate the bonding and lone pair regions, offering a chemically intuitive picture that aligns with concepts like the Valence Shell Electron Pair Repulsion (VSEPR) theory. researchgate.netwikipedia.org

Together, these methods provide a detailed framework for understanding the intramolecular forces that dictate the three-dimensional structure of this compound. The stability of different conformers can be rationalized based on the presence and strength of these noncovalent interactions. nih.gov

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. researchgate.net These theoretical predictions are vital for interpreting experimental spectra and confirming molecular structures. For this compound, theoretical calculations can provide valuable data for various spectroscopic techniques.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps in the precise assignment of signals to specific atoms within the molecule, which can be particularly complex for cyclic structures with multiple stereocenters.

Vibrational Spectroscopy (FTIR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com For this compound, this would involve calculating the harmonic frequencies corresponding to its normal modes of vibration. The resulting theoretical infrared (IR) and Raman spectra can be correlated with experimental spectra to assign specific absorption bands to molecular motions, such as O-H stretching, N-H stretching, and C-C bond vibrations. This correlation confirms the presence of specific functional groups and provides insight into the molecule's bonding environment. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict electronic transitions and generate theoretical UV-Vis absorption spectra. researchgate.net This analysis provides information on the wavelengths of maximum absorption (λmax) and the corresponding molecular orbital transitions, such as n→π* or π→π*. nih.gov For this compound, this can help understand its electronic structure and potential for chromophoric activity. mdpi.com

The table below illustrates the type of data generated from such computational studies, comparing theoretical predictions with hypothetical experimental values for key spectroscopic features of this compound.

Spectroscopic DataComputational Prediction (Illustrative)Experimental Correlation (Illustrative)
¹H NMR (δ, ppm)C2-H: 3.15, C3-H: 4.20, OH: 2.50C2-H: 3.10, C3-H: 4.15, OH: 2.45
¹³C NMR (δ, ppm)C2: 65.4, C3: 72.1, C4: 28.9, C5: 48.3C2: 65.1, C3: 71.8, C4: 28.5, C5: 48.0
FTIR (cm⁻¹)O-H stretch: 3450, C-N stretch: 1100O-H stretch: 3430, C-N stretch: 1105
UV-Vis (λmax, nm)210212

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a cornerstone for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a proposed reaction pathway, researchers can identify reactants, products, intermediates, and, crucially, transition states. beilstein-journals.org

For the synthesis of this compound, DFT calculations can be used to model various potential synthetic routes. For each step in a proposed mechanism, the geometry of the transition state (TS) is located and optimized. A transition state is a first-order saddle point on the PES, and its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. beilstein-journals.org

The activation energy (ΔG‡) for each step is calculated as the difference in Gibbs free energy between the transition state and the reactants. beilstein-journals.org By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be determined. For example, in a reaction involving the formation of the pyrrolidine (B122466) ring, calculations can reveal whether the cyclization proceeds via a concerted or a stepwise mechanism. This analysis provides a molecular-level understanding of the reaction, explaining observed product distributions and guiding the optimization of reaction conditions. beilstein-journals.org

Thermodynamic and Kinetic Selectivity Predictions for Synthetic Pathways

When a reaction can yield more than one product, the outcome is governed by either thermodynamic or kinetic control. wikipedia.org Computational chemistry can predict which product will be favored under different conditions.

Kinetic Control: Under kinetic control (typically at lower temperatures and shorter reaction times), the major product is the one that is formed fastest. wikipedia.org This corresponds to the reaction pathway with the lowest activation energy (ΔG‡). Computational studies can predict the kinetically favored product by comparing the activation energies for all possible reaction channels leading to different products. beilstein-journals.org

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures and longer reaction times), the reaction is reversible, and the major product is the most stable one. wikipedia.org The thermodynamically favored product is the one with the lowest Gibbs free energy (G). By calculating the Gibbs free energies of all possible products, computational models can predict the product distribution at equilibrium. mdpi.com

For synthetic pathways leading to isomers or stereoisomers of this compound, these calculations are critical. DFT calculations can show that kinetic selectivity is more significant than thermodynamic selectivity, or vice versa, for forming the desired product. beilstein-journals.org This predictive power allows chemists to tailor reaction conditions (e.g., temperature, solvent) to selectively synthesize the target molecule.

The following table provides an illustrative comparison of calculated energy values for two competing pathways in a hypothetical synthesis.

ParameterPathway A (Kinetic Product)Pathway B (Thermodynamic Product)
Activation Energy (ΔG‡) 23.1 kcal/mol26.8 kcal/mol
Product Gibbs Energy (G) -15.5 kcal/mol-18.2 kcal/mol

In this example, Pathway A would be favored under kinetic control, while the product of Pathway B would dominate under thermodynamic control.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is of great interest for applications in photonics and optoelectronics. researchgate.netnih.gov Computational methods are widely used to predict the NLO properties of organic molecules. researchgate.netsemanticscholar.org

The key NLO properties, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀), can be calculated using DFT methods, often with specialized functionals like B3LYP or CAM-B3LYP. researchgate.netresearchgate.netsemanticscholar.org These properties are related to the molecule's response to an applied electric field. A large hyperpolarizability value is indicative of significant NLO activity. researchgate.net

For this compound, computational analysis would involve:

Optimizing the molecular geometry.

Calculating the dipole moment, polarizability, and hyperpolarizability tensors.

The presence of donor (e.g., -OH, -NH) and acceptor groups, as well as extended π-conjugation, typically enhances NLO properties. nih.govnih.gov While this compound lacks extensive conjugation, the presence of heteroatoms with lone pairs can contribute to intramolecular charge transfer, which influences its NLO response. researchgate.net The calculated values are often compared to those of a standard NLO material, such as urea, to gauge their potential. nih.gov

An illustrative data table for the calculated NLO properties of this compound is shown below.

NLO PropertyCalculated Value (Illustrative)
Dipole Moment (μ) (Debye)2.5 D
Mean Polarizability (α) (esu)10.2 x 10⁻²⁴ esu
First Hyperpolarizability (β₀) (esu)8.5 x 10⁻³¹ esu

These theoretical investigations provide a comprehensive understanding of the electronic and structural properties of this compound at a molecular level, guiding synthetic efforts and predicting its physical and chemical behavior.

Applications of 2 Ethylpyrrolidin 3 Ol in Advanced Organic Synthesis

2-Ethylpyrrolidin-3-ol as a Chiral Building Block for Complex Molecular Architectures

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules, such as natural products and pharmaceuticals. The use of such building blocks is a cornerstone of modern asymmetric synthesis, as it allows for the efficient introduction of chirality into a target molecule. The structure of this compound, with its defined stereocenters at the C2 and C3 positions, makes it an ideal candidate for this role.

The synthetic utility of this compound as a chiral building block stems from the differential reactivity of its functional groups. The secondary amine can be readily acylated, alkylated, or used in cyclization reactions, while the hydroxyl group can be etherified, esterified, or oxidized. This orthogonality allows for the stepwise elaboration of the molecule, enabling the construction of intricate molecular architectures. For instance, the pyrrolidine (B122466) nitrogen can be protected, allowing for selective modification of the hydroxyl group, and vice-versa. This selective functionalization is crucial for the incorporation of the this compound core into larger, more complex molecules.

While specific examples of the total synthesis of complex natural products starting from this compound are not extensively documented in the literature, the well-established chemistry of similar 3-hydroxypyrrolidine derivatives suggests its potential. For example, derivatives of 4-hydroxyproline, a structurally related chiral building block, have been used in the synthesis of a wide range of biologically active compounds, including antiviral agents and alkaloids. By analogy, this compound could serve as a key intermediate in the synthesis of novel pharmaceutical agents and other high-value chemical entities.

Table 1: Potential Synthetic Transformations of this compound for the Construction of Complex Molecules

TransformationReagents and ConditionsResulting Functional GroupPotential Application
N-ProtectionBoc₂O, Et₃N, CH₂Cl₂N-Boc protected pyrrolidineAllows for selective O-functionalization
O-SilylationTBDMSCl, Imidazole, DMFSilyl etherProtection of the hydroxyl group
N-AlkylationR-X, K₂CO₃, CH₃CNTertiary amineIntroduction of side chains
O-AcylationAc₂O, PyridineAcetate esterModification of the hydroxyl group

Role in the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in chemistry, pharmacology, and materials science. The synthesis of novel heterocyclic systems is a major focus of organic chemistry research. This compound can serve as a versatile precursor for the synthesis of a variety of other heterocyclic structures. The presence of both a nucleophilic amine and a hydroxyl group within the same molecule allows for intramolecular cyclization reactions, leading to the formation of fused or bridged bicyclic systems.

For example, activation of the hydroxyl group followed by intramolecular nucleophilic attack by the pyrrolidine nitrogen could lead to the formation of oxazolo[3,2-a]pyrrolidine derivatives. Alternatively, reaction with a bifunctional electrophile could result in the formation of larger heterocyclic rings fused to the pyrrolidine core. The specific outcome of such reactions would be highly dependent on the reaction conditions and the nature of the electrophile used, offering a pathway to a diverse range of heterocyclic scaffolds.

The synthesis of pyrrolidine-2,3-diones from various precursors has been reported as a route to further functionalized heterocycles. researchgate.netnih.gov While not a direct application of this compound, the chemistry of the pyrrolidine ring is rich and allows for a multitude of transformations. For instance, oxidation of the hydroxyl group of this compound to a ketone would yield 2-ethylpyrrolidin-3-one, a versatile intermediate for the synthesis of other heterocyclic systems via condensation reactions.

Utilization in Ligand Design for Metal-Catalyzed Asymmetric Reactions

The development of chiral ligands for metal-catalyzed asymmetric reactions is a field of paramount importance in modern organic synthesis. Chiral ligands coordinate to a metal center, creating a chiral environment that allows for the enantioselective transformation of a prochiral substrate. The pyrrolidine scaffold is a common feature in many successful chiral ligands due to its rigid and well-defined conformational properties.

This compound is a promising candidate for the development of novel chiral ligands. The secondary amine and the hydroxyl group can serve as coordination sites for a metal ion. Furthermore, these functional groups can be readily modified to introduce other coordinating moieties, such as phosphine (B1218219) or oxazoline groups. For example, the hydroxyl group could be converted to a leaving group, allowing for the introduction of a diphenylphosphino group via nucleophilic substitution. The resulting aminophosphine ligand could then be used in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation or allylic alkylation.

The stereochemistry of the 2-ethyl and 3-hydroxyl groups would play a crucial role in determining the enantioselectivity of the catalyzed reaction. The rigid pyrrolidine ring would hold these substituents in a fixed spatial arrangement, which would in turn influence the geometry of the metal complex and the approach of the substrate. While specific ligands derived from this compound are not yet prevalent in the literature, the modular nature of its synthesis and the ease of its functionalization make it an attractive target for future research in the field of asymmetric catalysis.

Table 2: Potential Chiral Ligands Derived from this compound

Ligand TypeSynthetic ModificationPotential Metal CatalystPotential Asymmetric Reaction
AminophosphineConversion of -OH to -PPh₂Rhodium, IridiumAsymmetric Hydrogenation
Amino alcoholDirect use of the compoundTitanium, ZincAsymmetric Addition to Aldehydes
DiamineConversion of -OH to -NR₂Ruthenium, RhodiumAsymmetric Transfer Hydrogenation

Scaffold for Combinatorial Chemistry and Chemical Library Synthesis

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning that it is a common structural motif in many biologically active compounds. The rigid, three-dimensional structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is often a key factor for high-affinity binding to a biological target. This compound, with its multiple points of diversification, is an excellent candidate for a scaffold in combinatorial library synthesis.

A chemical library based on the this compound scaffold could be constructed by systematically varying the substituents at the nitrogen and oxygen atoms. For example, a library of amides could be generated by reacting N-protected this compound with a diverse set of carboxylic acids, followed by deprotection and reaction with a second set of building blocks at the nitrogen atom. The resulting library would contain a wide range of structurally diverse compounds, each with a unique combination of substituents. High-throughput screening of such a library could lead to the discovery of novel drug candidates with a wide range of therapeutic applications.

Mixture-based synthetic combinatorial libraries have been shown to be a powerful tool for the discovery of novel antibacterial agents. nih.gov A library based on the this compound scaffold could be screened against a panel of pathogenic bacteria to identify new leads for the development of antibiotics.

Green Chemistry Principles in the Synthesis of 2 Ethylpyrrolidin 3 Ol

Atom Economy Maximization in Synthetic Routes

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. In the context of synthesizing 2-Ethylpyrrolidin-3-ol, maximizing atom economy would involve the careful selection of reactions that minimize the formation of byproducts. For instance, addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts.

Reaction Type General Atom Economy Applicability to this compound Synthesis
Addition ReactionsHighPotentially high, for example, in the hydrogenation of a precursor.
Cycloaddition ReactionsHighCould be employed in the formation of the pyrrolidine (B122466) ring.
Substitution ReactionsModerate to LowOften generate stoichiometric salt byproducts.
Elimination ReactionsLowInherently produce byproducts that are not incorporated into the final product.

Waste Prevention and Minimization Strategies

A core tenet of green chemistry is the prevention of waste rather than its treatment or cleanup after it has been created. In the synthesis of this compound, this can be achieved through various strategies, including the optimization of reaction conditions to maximize yield and minimize side reactions. The use of highly selective catalysts can also play a pivotal role in reducing the formation of unwanted byproducts, thereby minimizing waste.

Preference for Catalytic Reagents over Stoichiometric Reagents

Catalytic reagents are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, which reduces waste and often leads to more efficient processes. The synthesis of this compound could benefit from the use of various catalytic systems, such as metal catalysts for hydrogenation steps or enzymatic catalysts for stereoselective transformations. The use of catalysts can also enable reactions to proceed under milder conditions, further enhancing the green profile of the synthesis.

Implementation of Green Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic, flammable, and contribute to air pollution. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For the synthesis of this compound, exploring the feasibility of conducting key reaction steps in water or other green solvents could significantly reduce the environmental footprint of the process.

Solvent Type Environmental Considerations Potential Application in this compound Synthesis
WaterBenign, non-flammable, and readily available.Could be used for reactions where reactants have sufficient water solubility.
Supercritical CO2Non-toxic, non-flammable, and easily removed.May be suitable for extraction and purification steps.
Ionic LiquidsLow volatility and tunable properties.Could serve as both solvent and catalyst for specific transformations.

Energy Efficiency in Reaction Design

Energy efficiency is another important aspect of green chemistry. The use of energy-intensive processes should be minimized. Methodologies such as microwave-assisted synthesis and ultrasonic synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijsssr.commdpi.com For instance, the synthesis of pyrrolidine derivatives has been shown to be accelerated under microwave irradiation, leading to higher yields in shorter timeframes. researchgate.netmdpi.com Similarly, ultrasound-assisted synthesis has been employed for various heterocyclic compounds, often resulting in improved efficiency. nih.govksu.edu.sa

Future Research Directions

Development of Novel and Highly Efficient Synthetic Routes for 2-Ethylpyrrolidin-3-ol

The synthesis of pyrrolidine (B122466) derivatives is a subject of intense research, with methodologies generally falling into two categories: the functionalization of a pre-existing pyrrolidine ring (often from chiral sources like proline) or the construction of the ring from acyclic precursors. nih.govnih.govresearchgate.net Future efforts for synthesizing this compound will likely focus on improving efficiency, yield, and accessibility.

Key areas for development include:

Asymmetric Cyclization Reactions: Developing novel catalytic systems for the intramolecular cyclization of acyclic amino alcohols. This approach offers a direct way to construct the substituted pyrrolidine ring with control over stereochemistry.

1,3-Dipolar Cycloadditions: The reaction between azomethine ylides and alkenes is a powerful tool for building the pyrrolidine core. nih.gov Research into new catalysts and chiral auxiliaries for this reaction could lead to highly stereoselective and efficient routes to this compound precursors.

Flow Chemistry: Transitioning established batch synthesis methods to continuous flow processes can offer significant advantages in terms of safety, scalability, and reaction control. This is particularly relevant for industrial-scale production. jptcp.com

Organocatalysis: The use of small organic molecules as catalysts continues to be a burgeoning field. mdpi.com Designing new organocatalysts for Michael additions or other C-N bond-forming reactions could provide metal-free, environmentally benign pathways to this compound. researchgate.net

Exploration of New Stereocontrol Methodologies for Pyrrolidine Derivatives

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. nih.gov Therefore, precise control over the arrangement of substituents on the pyrrolidine ring is critical. Future research will aim to refine and discover new methods for achieving high levels of stereoselectivity.

Promising research directions include:

Substrate- and Reagent-Controlled Synthesis: Designing substrates and reagents that intrinsically favor the formation of one stereoisomer over others. This can involve using chiral starting materials, such as derivatives of the amino acid proline, or employing chiral reagents that direct the stereochemical outcome of a reaction. researchgate.net

Dipolarophile-Based Stereocontrol: In 1,3-dipolar cycloadditions, the stereochemistry of the dipolarophile (the alkene component) can induce asymmetry in the final pyrrolidine product. acs.org Exploring novel chiral dipolarophiles derived from natural products like sugars could offer new avenues for stereocontrol. acs.org

Catalytic Asymmetric Synthesis: The development of new chiral catalysts (both metal-based and organocatalysts) remains a primary goal. These catalysts can create a chiral environment that forces the reaction to proceed through a lower energy pathway to the desired stereoisomer.

Advanced Computational Predictions and Machine Learning Applications in Synthetic Design

Modern computational tools are revolutionizing how chemical synthesis is planned and executed. jptcp.com For a target like this compound, in silico methods can predict reaction outcomes, optimize conditions, and even propose entirely new synthetic routes.

Future applications in this area will likely involve:

Retrosynthesis Prediction: AI and machine learning algorithms can analyze vast databases of chemical reactions to propose the most efficient synthetic pathways for a target molecule. nih.govdigitellinc.com This can help chemists identify novel and non-obvious strategies for synthesizing this compound.

Reaction Optimization: Computational models can predict how changes in reaction parameters (e.g., temperature, solvent, catalyst) will affect yield and selectivity. This allows for the rapid in silico optimization of reactions, reducing the need for extensive experimental screening.

Catalyst Design: Machine learning can be used to identify the key structural features of a catalyst that lead to high efficiency and selectivity. This knowledge can guide the design of new, superior catalysts for the synthesis of pyrrolidine derivatives.

Molecular Dynamics Simulations: Computational studies such as molecular docking and molecular dynamics (MD) simulations can predict the binding affinity of designed compounds with their biological targets, helping to prioritize the synthesis of the most promising derivatives. researchgate.net

Expanding Applications as a Versatile Scaffold for Diverse Chemical Entities

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drugs. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. researchgate.netnih.gov this compound, with its specific substitution pattern, offers a unique starting point for creating new bioactive molecules.

Future research will focus on:

Library Synthesis: Using this compound as a core building block to generate large libraries of diverse compounds. These libraries can then be screened against a wide range of biological targets to identify new drug leads for various diseases, including cancer, central nervous system disorders, and infectious diseases. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the ethyl and hydroxyl groups of this compound and evaluating how these changes affect biological activity. This provides critical information for designing more potent and selective drug candidates. nih.gov

Bioisosteric Replacement: Incorporating the this compound motif into existing drug molecules as a bioisostere for other cyclic systems. This can lead to improved pharmacological properties such as potency, selectivity, and metabolic stability.

Integration of Green Chemistry Principles into Industrial-Scale Synthesis of Pyrrolidine Scaffolds

As the pharmaceutical industry places greater emphasis on sustainability, the integration of green chemistry principles into drug manufacturing is becoming essential. jptcp.com The large-scale synthesis of pyrrolidine scaffolds like this compound presents opportunities to implement more environmentally friendly processes.

Key areas for future research and implementation include:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or novel bio-based solvents like N-octyl pyrrolidone. instituteofsustainabilitystudies.comrsc.org

Catalysis over Stoichiometric Reagents: Employing catalytic methods reduces waste because catalysts are used in small amounts and can often be recycled, in contrast to stoichiometric reagents which are consumed in the reaction. instituteofsustainabilitystudies.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. instituteofsustainabilitystudies.com

Energy Efficiency: Developing processes that can be run at ambient temperature and pressure, and utilizing alternative energy sources like microwave irradiation, can significantly reduce the energy consumption of a synthesis. nih.gov

Waste Reduction and Valorization: Implementing real-time analysis to prevent the formation of byproducts and developing methods to convert unavoidable waste streams into valuable products. instituteofsustainabilitystudies.com

Q & A

Q. What are the recommended methods for synthesizing 2-Ethylpyrrolidin-3-ol in a laboratory setting?

A common approach involves reductive amination or nucleophilic substitution reactions. For example, ethylation of pyrrolidin-3-ol derivatives using ethyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions is a viable route. Purification typically employs recrystallization or chromatography (e.g., silica gel column chromatography) to isolate the target compound . Optimization of reaction parameters (temperature, solvent, catalyst) is critical for yield improvement.

Q. How should this compound be purified to ensure high purity for spectroscopic analysis?

Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective for removing impurities. Advanced purification may require preparative HPLC or flash chromatography, especially if stereoisomers or byproducts are present. Post-purification, validate purity via HPLC (>98% peak area) and melting point consistency .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–3.0 ppm for CH₂) and hydroxyl proton (broad signal at δ ~1.5–3.0 ppm).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]⁺ expected at m/z ~130–135).
  • IR : O-H stretch (~3200–3600 cm⁻¹) and C-N stretch (~1200 cm⁻¹) .

Q. What are the stability considerations for storing this compound?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation. Avoid exposure to light and acidic/basic conditions, which may induce ring-opening or decomposition .

Advanced Research Questions

Q. How can stereochemical purity of this compound be validated, and what challenges arise in enantiomeric resolution?

Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IB) and polar mobile phase (hexane/isopropanol). Alternatively, employ optical rotation measurements and compare with literature values. Challenges include low enantiomeric excess (ee) due to racemization during synthesis; mitigate by optimizing reaction pH and temperature .

Q. What computational methods aid in predicting synthetic routes for this compound derivatives?

AI-driven platforms (e.g., Reaxys, Pistachio) analyze retrosynthetic pathways using databases of known reactions. Input the target structure to generate feasible routes, prioritizing steps with high atom economy and minimal protecting groups. Validate predictions with small-scale trials .

Q. How can contradictory data in spectroscopic characterization (e.g., unexpected peaks in NMR) be resolved?

Contradictions often arise from impurities or solvent interactions. Strategies:

  • Re-purify the compound.
  • Use deuterated solvents (e.g., D₂O for exchangeable protons).
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Cross-validate with alternative techniques (e.g., X-ray crystallography if crystalline) .

Q. What strategies are used to study the biological activity of this compound in enzyme inhibition assays?

  • In vitro assays : Incubate with target enzymes (e.g., kinases, proteases) and measure activity via fluorescence or colorimetric substrates.
  • Docking studies : Use molecular modeling (AutoDock Vina) to predict binding affinities.
  • SAR analysis : Synthesize analogs (e.g., varying ethyl chain length) to identify critical pharmacophores .

Q. How does the hydroxyl group in this compound influence its reactivity compared to non-hydroxylated analogs?

The hydroxyl group enhances polarity, enabling hydrogen bonding with biological targets or solvents. It also increases susceptibility to oxidation; stabilize via derivatization (e.g., acetylation). Reactivity in nucleophilic reactions may decrease due to steric hindrance .

Methodological Notes

  • Safety : Follow PPE protocols (gloves, lab coat, P95 respirator for powder handling) .
  • Data Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, stirring rate) to address variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.